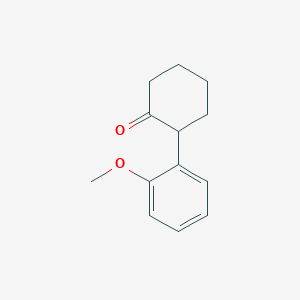
Cyclohexanone,2-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone,2-(2-methoxyphenyl)- is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 2-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,2-(2-methoxyphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone,2-(2-methoxyphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone,2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone,2-(2-methoxyphenyl)- can be oxidized to 2-(2-methoxyphenyl)cyclohexanone-1-carboxylic acid.
Reduction: Reduction yields 2-(2-methoxyphenyl)cyclohexanol.
Substitution: Halogenation can produce 2-(2-halophenyl)cyclohexanone.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone,2-(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanone,2-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone,2-(2-methoxyphenyl)- can be compared with other similar compounds such as:
Ketamine: A well-known anesthetic with a similar cyclohexanone structure but different substituents.
Methoxetamine: An analogue of ketamine with a methoxy group, similar to Cyclohexanone,2-(2-methoxyphenyl)-, but with different pharmacological properties.
These comparisons highlight the unique chemical and biological properties of Cyclohexanone,2-(2-methoxyphenyl)-, making it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
2702-90-1 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10H,2,4,6,8H2,1H3 |
InChI-Schlüssel |
RBQAWPVPHCHEHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7,8,9,10-Tetrahydropyridazino[4,5-a]indolizin-4(3H)-one](/img/structure/B8732510.png)

![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B8732530.png)
